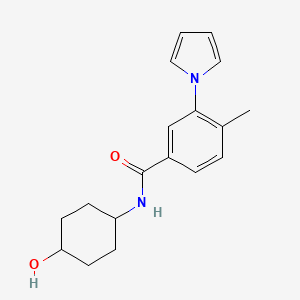
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. It may also work by reducing the production of certain inflammatory cytokines in the body.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its potential as a selective and potent inhibitor of certain enzymes involved in cancer cell growth and survival. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to determine the potential toxicity of this compound in humans and its potential use as a therapeutic agent for cancer and other diseases.
In conclusion, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is a promising compound that has shown potential in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent make it an important area of research for the future. However, further studies are needed to determine its safety and efficacy in humans and its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound.
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-13-15-16-14(18-13)10-17-9-5-7-11-6-3-4-8-12(11)17/h3-4,6,8H,2,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCHXYSXFACQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)



![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)
